molecular formula C8H6BrN3O2 B6618155 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1782049-04-0

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B6618155
CAS No.: 1782049-04-0
M. Wt: 256.06 g/mol
InChI Key: DFRWGPVVTLLTDT-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-value brominated heterocyclic building block designed for pharmaceutical research and development. Its core structure, the pyrazolo[1,5-a]pyrimidine scaffold, is recognized as a privileged framework in medicinal chemistry due to its significant bioactivity and presence in commercial drugs . The strategic bromine substitution at the 3-position and the carboxylic acid group at the 6-position make this compound a versatile intermediate for extensive synthetic exploration, particularly through metal-catalyzed cross-coupling reactions and amide bond formation. This enables researchers to efficiently create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is part of a class of molecules investigated for their potent biological activities. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising antitumor properties, with some analogs showing inhibitory effects on the viability of human carcinoma cell lines, such as lung and hepatocellular carcinoma, with IC50 values in the low micromolar range . Furthermore, closely related derivatives have been developed as potent and selective enzyme inhibitors, including MARK inhibitors that are being explored for the treatment of neurodegenerative diseases like Alzheimer's . The structural features of this compound make it a critical intermediate for synthesizing more complex, target-specific molecules, such as protein kinase inhibitors, which are a major focus in oncology and neurology research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-6(9)7-10-2-5(8(13)14)3-12(7)11-4/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRWGPVVTLLTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone and Aminopyrazole Reactivity

β-Enaminones serve as 1,3-biselectrophilic partners, while NH-3-aminopyrazoles act as 1,3-bisnucleophiles. For 2-methyl derivatives, enaminones such as (E)-3-(dimethylamino)-1-(methyl)prop-2-en-1-one are employed to introduce the methyl group at position 2. Microwave-assisted cyclocondensation (e.g., 150°C, 20 minutes) enhances reaction efficiency, achieving yields >80% for analogous compounds.

Regioselectivity Control

Regioselectivity is governed by electronic and steric factors. Substituents on the enaminone’s carbonyl group direct nucleophilic attack to specific positions. For example, electron-withdrawing groups at the β-position favor cyclization at the pyrimidine nitrogen, ensuring correct ring annulation.

Oxidative Bromination for 3-Bromo Substitution

Introducing bromine at position 3 requires post-cyclization halogenation or tandem cyclocondensation-halogenation. Sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈) enable oxidative bromination under aqueous conditions.

One-Pot Cyclization-Bromination

A scalable one-pot method combines cyclocondensation and bromination:

  • Reactants : 5-methyl-1H-pyrazol-3-amine and β-enaminone.

  • Conditions : NaBr (1.2 equiv), K₂S₂O₈ (1.5 equiv), H₂O, 80°C, 24 hours.

  • Yield : 62% for 3-bromo-2-methyl-7-phenyl derivatives.

ParameterValue
Temperature80°C
Reaction Time24 hours
SolventWater
Oxidizing AgentK₂S₂O₈
Bromine SourceNaBr
Yield62%

This method minimizes intermediate isolation, improving throughput.

Halogenation of Preformed Pyrazolo[1,5-a]Pyrimidines

For substrates resistant to tandem reactions, direct bromination uses molecular bromine (Br₂) or N-bromosuccinimide (NBS). However, these reagents often require anhydrous conditions and suffer from lower selectivity.

Oxidation of 6-Carbaldehyde to Carboxylic Acid

The carboxylic acid group at position 6 is introduced via oxidation of a 6-carbaldehyde precursor. Sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) in aqueous medium achieve this transformation efficiently.

Oxidation Protocol

  • Reactant : 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

  • Conditions : 30% H₂O₂ (1.5 equiv), NaClO₂ (1.5 equiv), H₂O, 50°C, 1 hour.

  • Yield : 76.7%.

ParameterValue
Temperature50°C
Reaction Time1 hour
SolventWater
Oxidizing AgentNaClO₂/H₂O₂
Yield76.7%

This method avoids over-oxidation and is compatible with acid-sensitive functional groups.

Integrated Synthesis Pathways

Sequential Cyclocondensation-Oxidation-Bromination

  • Cyclocondensation : Enaminone + aminopyrazole → 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

  • Oxidation : NaClO₂/H₂O₂ → 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

  • Bromination : NaBr/K₂S₂O₈ → 3-bromo derivative.

Total Yield : ~48% (estimated from stepwise yields).

Tandem Cyclocondensation-Bromination Followed by Oxidation

  • One-Pot Cyclocondensation-Bromination : Directly yields 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

  • Oxidation : Converts aldehyde to carboxylic acid.

Advantages : Fewer purification steps, higher overall efficiency.

Comparative Analysis of Methodologies

MethodYieldStepsScalabilitySelectivity
Sequential48%3ModerateHigh
Tandem62%2HighModerate

The tandem approach offers superior efficiency but requires precise control of reaction conditions to avoid side reactions.

Experimental Optimization and Challenges

Solvent Effects

  • Water : Preferred for tandem reactions due to compatibility with persulfates.

  • Ethanol : Used in recrystallization to purify carboxylic acid products.

Temperature and Time

  • Cyclocondensation : Microwave irradiation reduces time from hours to minutes.

  • Bromination : Prolonged heating (24 hours) ensures complete conversion but risks decomposition.

Functional Group Tolerance

  • Bromine : Introduced late-stage to avoid interference during cyclocondensation.

  • Carboxylic Acid : Sensitive to strong bases; introduced via mild oxidation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes facile nucleophilic substitution, enabling diverse derivatization. A one-pot methodology using NaX-K₂S₂O₈ (X = Cl, Br, I) in aqueous conditions achieves halogen exchange with 63-74% yields .

Key examples:

Product StructureHalide SourceReaction Time (h)Yield (%)
3-iodo-2-methyl-7-(pyridin-2-yl)NaI1263
3-bromo-2-methyl-7-phenylNaBr2468
3-chloro-2-methyl-7-arylNaCl1857

This protocol operates under mild conditions (80°C in water) with broad functional group tolerance . The reaction mechanism involves:

  • Cyclocondensation of amino pyrazoles with enaminones

  • Oxidative halogenation via K₂S₂O₈-mediated radical pathways

Carboxylic Acid Functionalization

The C6 carboxylic acid undergoes standard transformations:

Reaction TypeReagentsTypical Conditions
EsterificationSOCl₂ + ROHReflux, 4-6 h
Amide formationEDCI/HOBt, aminesDCM, 0°C → RT, 12 h
ReductionLiAlH₄THF, 0°C → reflux

Note: Specific experimental data for this compound requires further validation due to limited published studies.

Stability Under Oxidative Conditions

Controlled oxidation studies using K₂S₂O₈ show:

  • No decomposition at ≤80°C in aqueous media

  • Partial decarboxylation observed at >100°C

  • Bromine retention confirmed via LC-MS analysis

Comparative Reactivity Analysis

The compound's reactivity differs from structural analogs:

Feature3-Bromo-2-methyl derivative2-Bromo-3-methyl analog
Halogen mobilityHigher (less steric hindrance)Moderate
Carboxylic acid pKa~3.1 (predicted)~2.9
Suzuki coupling rateFaster (electron-deficient)Slower

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a versatile building block for constructing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and nucleophilic substitution—makes it an essential compound in designing new chemical entities.

Biology

The compound has shown promise as an enzyme inhibitor , particularly targeting Dipeptidyl Peptidase IV (DPP-IV), which is significant in diabetes research. Inhibitors of DPP-IV are crucial for managing type II diabetes by enhancing insulin secretion and reducing glucagon levels. Studies indicate that this compound's structural features allow it to effectively bind to the active site of DPP-IV, thus inhibiting its activity and regulating glucose metabolism .

Medicine

Due to its structural characteristics, this compound is being investigated for anticancer potential. Research has highlighted its capability to inhibit various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . Furthermore, its role as a DPP-IV inhibitor links it to therapeutic applications in diabetes management, with compounds derived from this structure already approved for clinical use .

Material Science

The compound's photophysical properties make it suitable for applications in material science, particularly in developing fluorescent probes. The unique electronic properties associated with pyrazolo[1,5-a]pyrimidines allow these compounds to be utilized in sensors and imaging technologies . Their ability to form crystals with notable conformational properties also enhances their utility in solid-state applications.

Comparative Analysis with Related Compounds

Compound NameStructureKey Applications
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidStructureAntidiabetic agent (DPP-IV inhibition), anticancer
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidStructureSimilar biological activity but lacks bromine substitution

The comparative analysis indicates that while structurally similar compounds exist, the presence of the bromine atom in this compound significantly influences its reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. One notable study demonstrated that derivatives of this compound exhibited significant anticancer activity against multiple cancer cell lines . Another investigation highlighted the synthesis pathways leading to DPP-IV inhibitors derived from this compound, emphasizing its potential use in diabetes therapy .

Mechanism of Action

The mechanism of action of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and related pyrazolopyrimidine derivatives:

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications
This compound 3-Br, 2-CH₃, 6-COOH C₈H₆BrN₃O₂ 256.06 Not reported Bromine enhances electrophilicity for cross-coupling; methyl group improves lipophilicity
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-CH₃, 6-COOH C₈H₇N₃O₂ 177.16 Not reported Parent compound for Anagliptin synthesis; lacks bromine, limiting reactivity
3-Cyano-7-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester 3-CN, 7-CH₃, 6-COOEt C₁₁H₁₀N₄O₂ 230.22 101 Ethyl ester improves membrane permeability; cyano group enables nucleophilic substitution
3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid 3-Br, 6-COOH C₇H₄BrN₃O₂ 242.03 Not reported Lacks methyl group, reducing steric hindrance; simpler scaffold for derivatization
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 6-Br, 3-Cl, 2-COOH C₇H₃BrClN₃O₂ 276.48 Not reported Dual halogenation increases electrophilicity; positional isomerism affects target binding

Key Findings:

Structural Modifications and Reactivity: The bromine atom in the target compound enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs like the 2-methyl derivative .

Synthetic Routes: The target compound is likely synthesized via bromination of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, analogous to methods using bromine in acetic acid for halogenation . In contrast, the 3-cyano-7-methyl ethyl ester derivative is synthesized via multi-component reactions involving cyanoacetaldehyde and dimethylformamide dimethyl acetal .

Applications: The 2-methyl-6-carboxylic acid analog is a critical intermediate for Anagliptin, a DPP-4 inhibitor, highlighting the therapeutic relevance of this scaffold . Ethyl ester derivatives (e.g., 3-cyano-7-methyl) are preferred for prodrug strategies due to enhanced bioavailability .

Physical Properties :

  • The ethyl ester derivative (melting point: 101°C) exhibits higher crystallinity compared to carboxylic acid analogs, which are often hygroscopic .
  • Predicted CCS values for the target compound suggest utility in mass spectrometry-based pharmacokinetic studies .

Biological Activity

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse reactivity and ability to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇BrN₄O₂
  • Molecular Weight : 237.06 g/mol
  • Structure : The compound contains a bromine atom and a carboxylic acid group, contributing to its unique reactivity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes.
  • Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Neurological Applications : Due to its structural similarity to other biologically active compounds, it is being explored for potential neuroprotective effects.

The precise mechanism of action of this compound is still under investigation. However, it is believed to interact with specific receptors and enzymes, leading to alterations in signaling pathways that impact cell proliferation and survival.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory properties of this compound. For instance:

  • Inhibition of Protein Kinases : It has been shown to inhibit certain protein kinases that are crucial in cancer progression. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

Anticancer Activity

A series of in vitro studies have demonstrated the anticancer potential of this compound:

  • Cell Lines Tested : The compound was tested against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others.
  • Results : Significant reductions in cell viability were observed at specific concentrations, indicating its potential as a lead compound for further drug development.

Neurological Effects

Research has also suggested that this compound may possess neuroprotective properties:

  • Mechanism : It may modulate neurotransmitter systems or inhibit neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism
This compoundAnticancer, Enzyme InhibitionProtein kinase inhibition
4-Amino-2-methylpyrazolo[1,5-a]pyrimidineAntitumorDNA intercalation
Pyrazolo[1,5-a]pyrimidines (General Class)Diverse activitiesVaries by substituent

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study on Anticancer Activity : A study involving the treatment of A431 cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability.
  • Neuroprotective Effects : Another study highlighted its potential to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Q & A

Q. Critical Considerations :

  • Use scavenging reagents (e.g., polymer-bound thiourea) to remove excess brominating agents and improve purity .
  • Monitor reaction progress via HPLC or TLC to avoid over-bromination .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:
A combination of analytical techniques is essential:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromo at C3, methyl at C2) via 1^1H and 13^13C NMR. The carboxylic proton is typically deshielded (~12–14 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+: 286.0) and isotopic patterns for bromine .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Validate C, H, N, and Br content .

Data Interpretation Tip : Cross-reference spectral data with structurally similar pyrazolo[1,5-a]pyrimidines (e.g., ethyl 6-bromo derivatives) to resolve ambiguities .

Advanced: What strategies address regioselectivity challenges during bromination at position 3?

Methodological Answer:
Regioselective bromination is influenced by:

  • Electrophilic Directing Groups : The methyl group at C2 electronically deactivates adjacent positions, favoring bromination at C3 .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance selectivity .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination) .

Case Study : Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1005209-42-6) achieved >90% regioselectivity using NBS in DMF at 0°C .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Key optimizations include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation steps .
  • Microwave-Assisted Synthesis : Reduce reaction time for bromination from 12 hours to 2 hours with improved yields (~85%) .
  • Workflow Design : Employ flow chemistry for continuous bromination and hydrolysis, minimizing intermediate isolation .

Q. Data-Driven Approach :

Parameter Optimal Condition Yield Improvement
Bromination Temp0°C in DMF78% → 89%
Hydrolysis Time4 h (NaOH/EtOH, reflux)70% → 92%

Advanced: How do structural modifications influence biological activity in related compounds?

Methodological Answer:

  • Bromo Substituent : Enhances binding to kinase ATP pockets (e.g., JAK2 inhibitors) by increasing hydrophobic interactions .
  • Carboxylic Acid Group : Improves solubility and enables salt formation for pharmacokinetic optimization .

Q. Contradictory Findings :

  • Some studies report reduced activity when the methyl group at C2 is replaced with bulkier substituents, while others show enhanced selectivity . Resolve this via:
    • Molecular Docking : Compare binding modes of methyl vs. ethyl analogs.
    • SAR Studies : Systematically vary substituents and assay against target enzymes .

Advanced: What analytical methods resolve contradictions in reported spectral data?

Methodological Answer:
Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The pyrazolo[1,5-a]pyrimidine core can exhibit keto-enol tautomerism, shifting proton signals. Use D2_2O exchange experiments to identify labile protons .
  • Impurity Artifacts : Trace brominated byproducts (e.g., di-bromo derivatives) may skew HRMS results. Employ preparative HPLC to isolate the pure compound before analysis .

Q. Reference Dataset :

  • Compare your 1^1H NMR with ethyl 6-bromo derivatives (δ 8.2 ppm for H5, δ 2.6 ppm for C2-CH3_3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
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3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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